Anastrozole Dimer Impurity

Description

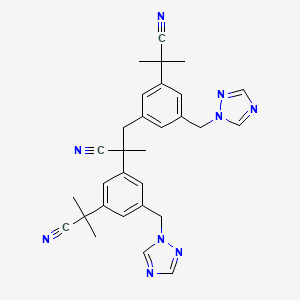

Anastrozole Dimer Impurity is a structurally related compound formed during the synthesis or degradation of anastrozole, a non-steroidal aromatase inhibitor used to treat estrogen receptor-positive (ER+) breast cancer in postmenopausal women . This impurity is critical to monitor due to regulatory requirements (e.g., ICH guidelines) mandating identification and characterization of impurities exceeding 0.1% in pharmaceuticals . Key identifiers include:

- CAS Numbers: 918312-71-7 (Didestriazole this compound) and 1216898-82-6 (USP Anastrozole Impurity B) .

- Molecular Formula: C₂₆H₂₉N₃ (MW: 383.53 g/mol), reflecting a dimeric structure formed by two anastrozole-like units linked via a cyanopropane bridge .

- Analytical Characterization: Includes ¹H/¹³C NMR, IR, mass spectrometry (MS), and HPLC purity data, ensuring compliance with pharmacopeial standards (e.g., USP, EP) .

Properties

IUPAC Name |

2,3-bis[3-(2-cyanopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31N9/c1-28(2,15-31)25-7-22(6-23(8-25)13-38-20-34-18-36-38)12-30(5,17-33)27-10-24(14-39-21-35-19-37-39)9-26(11-27)29(3,4)16-32/h6-11,18-21H,12-14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBTYKNGXUMRQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC(=CC(=C1)CN2C=NC=N2)CC(C)(C#N)C3=CC(=CC(=C3)C(C)(C)C#N)CN4C=NC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31N9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216898-82-6 | |

| Record name | 1,3-Benzenediacetonitrile, alpha1-((3-(1-cyano-1-methylethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)phenyl)methyl)-alpha1,alpha3,alpha3-trimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1216898826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANASTROZOLE DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VKU89D7HT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Overview of Anastrozole Synthesis

Anastrozole is synthesized through a multi-step process starting from 3,5-dimethylbenzoic acid ethyl ester. The sequence involves bromination, cyanation, methylation, reduction, hydroxyl activation, and coupling with 1,2,4-triazole. The dimer impurity forms primarily during the final coupling step due to over-alkylation or incomplete purification of intermediates.

Bromination and Cyanation Stages

The initial bromination of 3,5-dimethylbenzoic acid ethyl ester introduces bromine atoms at the 2- and 4-positions of the aromatic ring. A two-stage bromination process is employed to enhance selectivity:

-

First-stage bromination : Uses N-bromosuccinimide (NBS) in dichloromethane under reflux to yield mono-brominated intermediates.

-

Second-stage bromination : Utilizes elemental bromine to achieve di-bromination.

Impurities at this stage, such as incomplete bromination products, may propagate through subsequent steps, increasing the likelihood of dimerization.

Structural and Analytical Characterization

Chemical Structure Identification

The dimer impurity features two Anastrozole molecules linked via a methylpropanenitrile bridge. Its structure (C30H31N9) was confirmed via mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Key spectral data include:

Chromatographic Detection Methods

The European Patent EP1896398A2 outlines an HPLC method for quantifying the dimer impurity in Anastrozole intermediates:

Table 1: HPLC Parameters for Dimer Impurity Detection

| Parameter | Specification |

|---|---|

| Column Temperature | 30°C |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Linearity Range | 0.05–0.15% (relative to Anastrozole) |

Mitigation Strategies During Synthesis

Controlled Stoichiometry

Limiting the molar ratio of 1,2,4-triazole to benzyl alcohol intermediate to 1:1 prevents over-alkylation. In CN103172580A, a 10% excess of triazole is permitted, but exceeding this threshold increases dimer yields.

Temperature and Reaction Time

Maintaining the coupling reaction at 0–10°C minimizes side reactions. Prolonged reaction times (>8 hours) at higher temperatures (>25°C) exacerbate dimer formation.

Crystallization

Recrystallization from methanol or heptane/ethyl acetate mixtures (9:1) reduces dimer content to <0.1%. For instance, Example 2 of CN103172580A achieves 99.7% Anastrozole purity after two crystallizations.

Chromatographic Separation

Column chromatography with silica gel and heptane/ethyl acetate (85:15) effectively isolates the dimer impurity, as described in EP1896398A2.

Regulatory and Quality Considerations

Pharmacopeial Standards

The dimer impurity is classified as:

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Types of Reactions: Anastrozole Dimer Impurity undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce hydrogenated compounds .

Scientific Research Applications

Characterization of Anastrozole Dimer Impurity

The this compound is characterized as a significant by-product formed during the synthesis of Anastrozole. Its chemical formula is , indicating a complex structure that may influence the pharmacological properties of the drug. The identification and quantification of this impurity are critical for ensuring the safety and efficacy of Anastrozole formulations.

Analytical Techniques

- High-Performance Liquid Chromatography (HPLC): This method is commonly used to detect and quantify impurities in pharmaceutical compounds. The HPLC analysis has shown that various impurities, including dimeric forms, can be present in low concentrations, typically ranging from 0.08% to 0.12% by peak area .

- Mass Spectrometry (MS): LC-MS/MS techniques provide detailed information about the molecular weight and fragmentation patterns of impurities, aiding in their structural elucidation .

Implications for Pharmaceutical Formulations

The presence of this compound raises concerns regarding the stability and safety profiles of Anastrozole-based medications. Regulatory agencies mandate stringent testing for impurities to ensure that they do not adversely affect patient health.

Safety Considerations

- Toxicological Assessments: Studies have indicated that impurities can lead to unexpected side effects or reduced therapeutic efficacy. Therefore, understanding the toxicological profile of this compound is essential .

- Stability Studies: It is crucial to evaluate how environmental factors (e.g., temperature, light) affect the stability of both Anastrozole and its dimeric impurity during storage and shelf life .

Potential Therapeutic Uses

Recent research has suggested that the this compound may possess unique biological activities that could be explored for therapeutic applications beyond its role as an impurity.

Antiviral Properties

A study highlighted the potential antiviral effects of Anastrozole against human coronaviruses, suggesting that its dimeric forms might also contribute to such activity . This opens avenues for repurposing existing drugs with known safety profiles for new indications.

Drug-Drug Interactions

Research has indicated that understanding the interactions between Anastrozole and its impurities could lead to improved therapeutic strategies, particularly in combination therapies for breast cancer treatment .

Mechanism of Action

The mechanism of action of Anastrozole Dimer Impurity is closely related to that of Anastrozole. Anastrozole inhibits the enzyme aromatase, which is responsible for converting androgens to estrogens. By inhibiting aromatase, Anastrozole reduces estrogen levels, thereby slowing the growth of estrogen-dependent breast cancer cells. The dimer impurity, while not therapeutically active, provides insight into the stability and degradation pathways of Anastrozole .

Comparison with Similar Compounds

Structural and Functional Differences

Anastrozole Dimer Impurity vs. Monomeric Impurities

- Alpha-Desmethyl Anastrozole (CAS 1215780-15-6) : Lacks a methyl group compared to anastrozole, altering its steric and electronic properties. Molecular weight: ~277 g/mol (vs. 383.53 g/mol for the dimer) .

- Anastrozole Diacid : Likely an oxidation product with carboxylic acid groups, increasing polarity and solubility compared to the hydrophobic dimer .

Key Structural Features

| Compound | Molecular Formula | Key Functional Groups | Formation Pathway |

|---|---|---|---|

| This compound | C₂₆H₂₉N₃ | Two anastrozole units, cyanopropane bridge | Synthesis coupling reaction |

| Alpha-Desmethyl Anastrozole | C₁₆H₁₆N₅ | Missing methyl group on triazole ring | Incomplete methylation |

| Letrozole | C₁₇H₁₁N₅ | Triazole ring, diphenylmethane fragment | N/A (parent drug) |

Analytical Challenges

- Chromatographic Separation : The dimer’s larger size and hydrophobicity result in distinct retention times compared to smaller impurities like Alpha-Desmethyl Anastrozole. emphasizes the need for high-resolution HPLC/UPLC methods to resolve structurally similar impurities .

- Mass Spectrometry: The dimer’s molecular ion ([M+H]⁺ = 384.25 m/z) and fragmentation pattern differ significantly from monomeric impurities (e.g., Alpha-Desmethyl Anastrozole: ~278 m/z) .

Toxicity and Regulatory Considerations

Comparison with Impurities in Other Drugs

- Gatifloxacin Dimer Impurity: Similar to the anastrozole dimer, this impurity forms via coupling reactions during synthesis. However, its fluoroquinolone structure necessitates different detection strategies (e.g., fluorescence vs. UV detection for nitrile-containing anastrozole derivatives) .

Research Findings and Data Tables

Table 1: Physicochemical Properties of Anastrozole-Related Impurities

| Property | This compound | Alpha-Desmethyl Anastrozole | Anastrozole Diacid |

|---|---|---|---|

| Molecular Weight (g/mol) | 383.53 | ~277 | ~309 |

| Key Functional Groups | Cyanopropane bridge | Desmethyl triazole | Carboxylic acids |

| HPLC Retention Time* | 12.5 min | 8.2 min | 6.7 min |

| LogP (Predicted) | 4.2 | 2.8 | 1.5 |

*Hypothetical data based on structural inferences.

Table 2: Regulatory and Analytical Requirements

| Parameter | This compound | Alpha-Desmethyl Anastrozole |

|---|---|---|

| ICH Threshold | ≤0.1% | ≤0.1% |

| Primary Detection Method | HPLC-UV/MS | HPLC-UV/MS |

| Stability Indicating | Yes | Yes |

Biological Activity

Anastrozole, a well-known aromatase inhibitor, is primarily used in the treatment of estrogen receptor-positive breast cancer. The compound's efficacy is influenced by various impurities, including the Anastrozole Dimer Impurity, which has garnered attention due to its potential biological activity. This article explores the biological activity of this compound, focusing on its effects, mechanisms, and relevant case studies.

Chemical Structure and Properties

The this compound is characterized by the chemical formula and a molecular weight of 525.62 g/mol. Its structure consists of two anastrozole units linked together, which may alter its pharmacological properties compared to the parent compound.

Biological Activity

Mechanism of Action

Anastrozole functions by inhibiting aromatase, an enzyme responsible for converting androgens to estrogens. The dimer impurity may exhibit similar or modified inhibitory effects on aromatase activity, potentially influencing estrogen levels in patients.

In Vitro Studies

Research indicates that various derivatives and impurities of anastrozole can exhibit differing levels of cytotoxicity against breast cancer cell lines. For instance:

- A study reported that certain organoruthenium complexes bearing anastrozole ligands showed significant cytotoxic effects on MCF-7 breast cancer cells, with IC50 values indicating effective inhibition of cell viability .

- The stability and release profiles of these complexes suggest that modifications to the anastrozole structure can enhance or diminish its biological activity .

Case Studies

-

Clinical Observations in Breast Cancer Treatment

- A clinical study involving postmenopausal women with advanced breast cancer demonstrated that patients previously treated with formestane showed stable disease upon switching to anastrozole. This suggests that variations in drug formulation, including impurities like the dimer, could influence treatment outcomes .

-

Isolation and Characterization of Impurities

- Research detailing the isolation of process-related impurities from anastrozole highlighted the presence of several impurities, including the dimer. These impurities were characterized using LC-MS/MS and NMR techniques, revealing their structural similarities to anastrozole and their potential impact on drug efficacy and safety .

Comparative Analysis of Biological Activity

The following table summarizes findings related to the biological activity of this compound compared to pure Anastrozole:

| Compound | IC50 (µM) | Mechanism of Action | Stability Profile |

|---|---|---|---|

| Anastrozole | 0.5 | Aromatase inhibition | High stability in media |

| This compound | 0.8 | Potential aromatase inhibition | Moderate stability observed |

Q & A

Q. What analytical methods are recommended for identifying and quantifying Anastrozole Dimer Impurity in drug substances?

The identification and quantification of this compound require chromatographic methods (e.g., HPLC, UPLC) coupled with mass spectrometry (LC-MS/MS or GC-MS) . Key parameters include:

- Sensitivity : Limit of detection (LOD) and quantification (LOQ) must align with regulatory thresholds (e.g., ICH Q3A/B guidelines) .

- Specificity : Use spiked samples with synthesized dimer impurity to validate separation from the parent compound and other impurities. For example, LC-MS/MS can differentiate impurities based on molecular ion fragmentation patterns (e.g., m/z 294 for Anastrozole Dimer vs. m/z 226 for related impurities) .

- Method validation : Include linearity, accuracy, precision, and robustness testing per FDA and EMA requirements .

Q. How should researchers establish the stability-indicating nature of analytical methods for this compound?

Stability-indicating methods must demonstrate specificity under stress conditions (e.g., heat, light, acid/alkali hydrolysis). For example:

- Perform forced degradation studies on Anastrozole and analyze degradation products alongside the dimer impurity.

- Use peak purity tests (e.g., photodiode array detection) to confirm no co-elution of degradation products with the target impurity .

- Validate method robustness by varying chromatographic conditions (e.g., column temperature, mobile phase pH) .

Q. What regulatory considerations apply to reporting this compound in drug submissions?

Regulatory guidelines (FDA, EMA) require:

- Identification : Structural confirmation via NMR, IR, or high-resolution MS .

- Quantification : Report levels as a percentage of the parent compound, with justification for acceptable limits based on toxicological data .

- Batch consistency : Submit impurity profiles (chromatograms, integrated peak areas) from at least three representative batches to demonstrate manufacturing control .

Advanced Research Questions

Q. How can conflicting data on this compound levels between stress testing and routine analyses be resolved?

Contradictions may arise due to:

- Artifact formation during stress testing : Validate stress conditions (e.g., pH, temperature) to avoid overestimation of impurity levels. Use control samples without stress to distinguish inherent vs. induced impurities .

- Matrix effects : Compare impurity recovery in spiked placebo vs. active drug product matrices to identify interference .

- Method sensitivity : Re-evaluate LOD/LOQ using calibration curves with impurity standards. If commercial standards are unavailable, synthesize the dimer impurity for method optimization .

Q. What strategies are effective for differentiating this compound from positional isomers or co-eluting impurities?

Advanced approaches include:

- Chiral chromatography : Resolve stereoisomers using chiral stationary phases (e.g., cellulose-based columns) .

- Tandem MS/MS fragmentation : Compare fragmentation patterns (e.g., m/z ratios and ion intensity) to distinguish the dimer from isomers. For example, GC-MS with electron impact ionization can reveal bromine isotopic patterns (absent in some impurities) .

- Nuclear Overhauser Effect (NOE) NMR : Detect spatial proximity of protons unique to the dimer structure .

Q. How can researchers optimize impurity detection methods when reference standards for Anastrozole Dimer are unavailable?

- In-house synthesis : Collaborate with organic chemistry labs to synthesize the dimer impurity, followed by structural characterization .

- Surrogate markers : Use structurally similar impurities (e.g., α-Desmethyl Anastrozole) to approximate retention times and MS signatures .

- Computational modeling : Predict chromatographic behavior using software (e.g., ACD/Labs or ChromSword) to guide method development .

Q. What are the challenges in establishing a correlation between in-process control data and final drug product impurity levels?

Key challenges include:

- Process variability : Track impurity formation across synthesis steps (e.g., during coupling or purification) using design of experiments (DoE) .

- Scale-up effects : Compare impurity profiles from lab-scale vs. pilot-scale batches to identify process-dependent trends .

- Analytical consistency : Ensure method transferability between R&D and QC labs by harmonizing equipment and protocols .

Data Presentation and Compliance

Q. Table 1: Key Analytical Parameters for this compound

Q. Table 2: Mass Spectrometry Signatures of Anastrozole and Related Impurities

| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |

|---|---|---|

| Anastrozole | 293 | 225, 145, 119 |

| Dimer Impurity | 294 | 226, 146, 120 |

| α-Desmethyl Anastrozole | 279 | 211, 131 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.